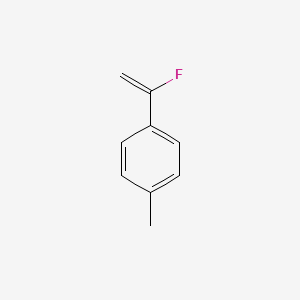

1-(1-Fluoroethenyl)-4-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

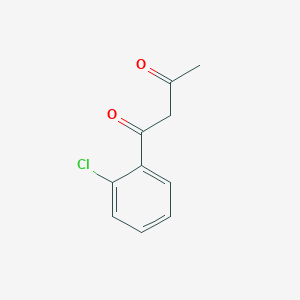

“1-(1-Fluoroethenyl)-4-methylbenzene” is also known as α-Fluorostyrene . It has a molecular formula of C₈H₇F and a molecular weight of 122.14 g/mol . It is a liquid at room temperature .

Synthesis Analysis

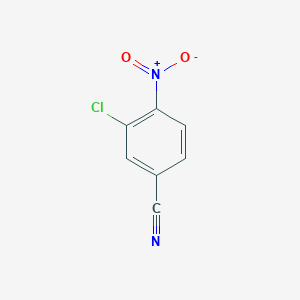

A series of aryl fluoroalkenyl ethers that contain chlorine and bromine as well as fluorine atoms were prepared in moderate to good yields via the reactions of phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of KOH .

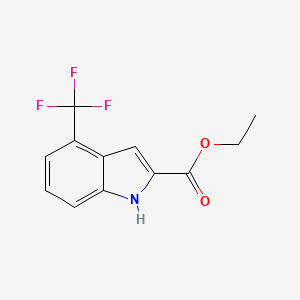

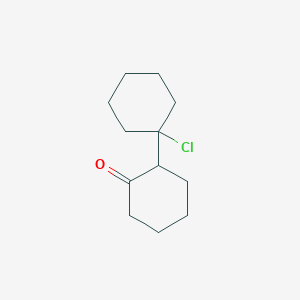

Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .

Chemical Reactions Analysis

The reaction of halothane with various phenoxides proceeded smoothly to provide various aryl difluoroalkyl ethers . This reaction involved a highly reactive difluoroethylene intermediate, which was produced by the reaction between halothane and KOH .

Physical And Chemical Properties Analysis

“this compound” has a boiling point of 45-46 °C (14 mm Hg) and is stored at ambient temperature . It has a molecular weight of 122.14 g/mol .

Scientific Research Applications

Photophysics of Fluorinated Compounds

- The study by Levitus et al. (2001) explores the photophysics of 1,4-diethynylbenzenes, including compounds with fluorine substituents, in solutions and crystals. This research highlights how aggregation affects absorption and emission spectra, offering insights into the design of advanced photonic materials and the development of fluorescent probes Levitus et al., 2001.

Organic Synthesis and Crystallography

- The synthesis and crystal structure of a complex featuring a fluorophenyl group is detailed by Murugavel et al. (2016). This study exemplifies the potential of fluorinated benzene derivatives in the development of new materials with specific molecular architectures, which could have implications for drug design and materials science Murugavel et al., 2016.

Chemical Reactivity and Catalysis

- Research on "magic blue" reagent interactions with methylbenzenes, including those with fluorine substituents, discusses selective H-abstraction. This work, conducted by Dou et al. (2005), contributes to understanding the reactivity of fluorinated aromatic compounds, relevant in catalytic processes and the synthesis of complex organic molecules Dou et al., 2005.

Transition Metal Chemistry

- Pike et al. (2017) discuss the use of partially fluorinated benzenes, including fluorobenzene, in organometallic chemistry and catalysis. The study outlines how fluorine substituents influence metal-ligand interactions, which could inform the development of new catalytic systems and the functionalization of aromatic compounds Pike et al., 2017.

Medicinal Chemistry and Biological Activity

- Zhou et al. (2020) report on the synthesis and anti-lung cancer activity of a compound incorporating a fluorophenyl unit. This highlights the relevance of fluorinated aromatic compounds in the design of potential therapeutic agents, providing a basis for further research into anticancer properties Zhou et al., 2020.

Mechanism of Action

The activation of the C–F bond by transition-metal catalysts not only advances the fundamental understanding of the formation and reactivity of organometallic fluoride complexes but also provides a potential approach to partially fluorinated organic compounds from readily available perfluorinated bulk chemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

properties

IUPAC Name |

1-(1-fluoroethenyl)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMWUIDVJMLIEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567962 |

Source

|

| Record name | 1-(1-Fluoroethenyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66472-50-2 |

Source

|

| Record name | 1-(1-Fluoroethenyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.